N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions to form the 1,3,4-thiadiazole ring . The thiophene-2-carboxamide moiety can be introduced through a coupling reaction with the appropriate thiophene derivative . The naphthalene moiety is then attached via a sulfanyl linkage, often using a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation . The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1,3,4-Thiadiazole derivatives
- Indole derivatives
Uniqueness
N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a naphthalene moiety, and a thiadiazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiophene ring can enhance the compound’s electronic properties, making it useful in the development of new materials .
Properties
IUPAC Name |
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS3/c22-16(15-9-4-10-23-15)19-17-20-21-18(25-17)24-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJINKEZWHDFIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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